molecular formula C11H17N B8399666 2-(2,4,4-Trimethylcyclopentyl)-acrylonitrile

2-(2,4,4-Trimethylcyclopentyl)-acrylonitrile

Cat. No. B8399666
M. Wt: 163.26 g/mol
InChI Key: MMDJLQPXLITQBV-UHFFFAOYSA-N
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Patent
US08592360B2

Procedure details

The 3-hydroxy-2-(2,4,4-trimethylcyclopentyl)propanenitrile is placed in dichloromethane at 10° C. under an inert atmosphere. 2.2 eq. of DBU (diazabicyclo[5.4.0]undec-7-ene) and a few crystals of DMAP (4-dimethylaminopyridine) are added thereto, followed, dropwise, by 1.2 eq. of trifluoro-acetic anhydride. The reaction medium is stirred at ambient temperature overnight and is then poured onto water. The aqueous phase is extracted once with dichloromethane. The combined organic phases are washed with water. After drying over magnesium sulfate, filtering through paper and evaporating the solvent, the crude product, obtained in the form of two diastereomers in proportions of 70:30, is distilled under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DBU
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH:6]1[CH2:10][C:9]([CH3:12])([CH3:11])[CH2:8][CH:7]1[CH3:13])[C:4]#[N:5].N12CCCC=C1CCCCN2.FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl.CN(C)C1C=CN=CC=1>[CH3:13][CH:7]1[CH2:8][C:9]([CH3:12])([CH3:11])[CH2:10][CH:6]1[C:3](=[CH2:2])[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C#N)C1C(CC(C1)(C)C)C
Step Two
Name
DBU
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12NCCCCC2=CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then poured onto water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted once with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering through paper
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1C(CC(C1)(C)C)C(C#N)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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